[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Descripción
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 2-amino-acetyl substituent. The (S)-configuration at the pyrrolidin-2-ylmethyl position confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting agents, given the prevalence of pyrrolidine scaffolds in drug discovery .
Propiedades
IUPAC Name |
tert-butyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-8-9-5-4-6-15(9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNUTUVIHLYLBM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Boc Protection of Pyrrolidine Intermediate
The synthesis begins with (S)-pyrrolidin-2-ylmethanol, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA). The reaction is conducted in anhydrous dichloromethane (DCM) at 0–25°C, achieving yields of 85–92%. Stereochemical integrity is preserved by maintaining low temperatures and avoiding racemization-prone conditions.
Reaction Conditions Table
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temps risk racemization |
| Solvent | Anhydrous DCM | Minimizes side reactions |
| Base | DIPEA (2.0 equiv.) | Ensures complete Boc activation |
| Reaction Time | 4–6 hours | Extended time reduces efficiency |
Amino-Acetyl Group Introduction
The Boc-protected pyrrolidine is subsequently functionalized with a 2-amino-acetyl moiety. This step employs a coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with hydroxybenzotriazole (HOBt) as an additive to minimize epimerization. The reaction proceeds in dimethylformamide (DMF) at –10°C to 0°C, yielding the intermediate in 75–80% purity. Post-reaction purification via silica gel chromatography is critical to remove residual coupling reagents.
Boc Deprotection Strategies
Final deprotection of the Boc group is achieved using hydrogen chloride (HCl) generated in situ via a solvent-free two-chamber reactor system. Chamber A contains sodium chloride and sulfuric acid, producing HCl gas that diffuses into chamber B, housing the Boc-protected intermediate. This method achieves quantitative yields while avoiding aqueous workup, which could hydrolyze sensitive functional groups. Alternatives like trifluoroacetic acid (TFA) in DCM are less favored due to harsher conditions that may degrade the amino-acetyl group.
Coupling Reactions for Side-Chain Elaboration
The amino-acetyl side chain is introduced via nucleophilic acyl substitution or amidation. Key considerations include the choice of activating reagents and the steric environment of the pyrrolidine ring.
Activated Ester Approach
Amino-acetyl chloride, generated in situ from glycine tert-butyl ester and oxalyl chloride, reacts with the Boc-protected pyrrolidine under Schotten-Baumann conditions. The reaction is conducted in a biphasic system (water/DCM) with sodium bicarbonate as a base, achieving 70–75% yield. However, this method risks over-acylation, necessitating careful stoichiometric control.
Carbodiimide-Mediated Coupling
EDCI/HOBt-mediated coupling between Boc-pyrrolidine and N-Boc-glycine offers superior control, with yields exceeding 80%. The reaction is performed in DMF at 0°C, followed by gradual warming to room temperature. Post-coupling, the Boc group on glycine is selectively removed using HCl/dioxane, leaving the tert-butyl carbamate intact.
Crystallization and Purification Techniques
Final purification is critical to isolate the enantiomerically pure product. Industrially scalable methods prioritize solvent systems that enable high recovery rates without compromising stereochemical purity.
Methanol-Water Crystallization
A mixture of methanol and water (2.5:1 to 2.7:1 v/v) induces crystallization upon seeding with pre-formed crystals of the target compound. This method achieves >99% enantiomeric excess (ee) by leveraging the compound’s low solubility in aqueous methanol. Gradual addition of water and controlled cooling (0.5°C/min) minimizes occluded impurities.
Crystallization Parameters Table
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| Solvent Ratio | 2.7:1 MeOH:H₂O | Maximizes yield and ee |
| Seeding Temperature | 25°C | Prevents premature nucleation |
| Cooling Rate | 0.5°C/min | Reduces impurity trapping |
Chromatographic Purification
For lab-scale synthesis, reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) resolves residual diastereomers. However, this method is cost-prohibitive for industrial applications.
Challenges and Optimization Strategies
Stereochemical Integrity
Racemization during acyl transfer is mitigated by:
Análisis De Reacciones Químicas
Types of Reactions
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and alcohols in the presence of bases or acids.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
-
Drug Development :
- The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing central nervous system (CNS) agents.
- Research indicates potential use in synthesizing selective serotonin reuptake inhibitors (SSRIs) and other antidepressants due to its structural similarity to known pharmacophores .
- Antiviral Activity :
- Cancer Therapeutics :
Biochemical Applications
- Enzyme Inhibition :
- Peptide Synthesis :
Organic Synthesis Applications
- Building Block for Complex Molecules :
- Chiral Auxiliary :
Case Studies
- Synthesis of Antiviral Agents :
- Peptide-Based Drug Development :
Mecanismo De Acción
The mechanism of action of [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact mechanism varies depending on the specific application and target.
Comparación Con Compuestos Similares
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, molecular weights (where available), and notable characteristics:
Functional Group Analysis
- tert-Butyl Carbamate: This group provides steric protection for amines during synthesis, a feature shared with analogues in and . Its acid-labile nature contrasts with benzyl esters (), which require hydrogenolysis .
- Stereochemistry : The (S)-configuration is critical for enantioselective interactions, as seen in and , where stereoisomers exhibit divergent biological activities .
Kinase Inhibitor Development
Compounds like [1-(6-amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester () demonstrate the utility of pyrrolidine-tert-butyl carbamate hybrids in kinase inhibition, likely due to pyridine-mediated π-π stacking in ATP-binding pockets .
Prodrug Potential
The tert-butyl carbamate group in the target compound and ’s benzyl esters illustrate divergent prodrug strategies: tert-butyl esters are cleaved under acidic conditions, whereas benzyl esters require enzymatic/hydrogenolytic activation .
Stereochemical Impact
highlights that stereoisomers of amino-butyryl-pyrrolidine carbamates exhibit distinct biological profiles, underscoring the necessity of the (S)-configuration in the target compound for efficacy .
Actividad Biológica
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a synthetic compound notable for its unique structure, which includes a pyrrolidine ring and a carbamic acid moiety. With a molecular formula of C₁₂H₂₃N₃O₃ and a molecular weight of approximately 257.33 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and cancer therapy.
Structural Characteristics
The compound's chirality, indicated by the (S) configuration at the pyrrolidine center, may significantly influence its biological activity and pharmacological properties. Its structure allows for interactions with various biological targets, particularly those involved in neurotransmission and cancer cell proliferation.
Biological Activity Overview
Preliminary studies suggest that [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester may exhibit:
- Neuroprotective Properties : Due to structural similarities with neurotransmitter precursors, it may protect neuronal cells from degeneration.
- Enzyme Inhibition : The compound has potential as an inhibitor of enzymes linked to neurological disorders, which could lead to therapeutic applications in treating such conditions.
- Anticancer Activity : Initial evaluations indicate efficacy against certain cancer cell lines, suggesting its role in cancer therapy.
Synthesis Methods
A multi-step synthetic route has been developed for producing high-purity [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester. This method is crucial for ensuring the availability of the compound for biological evaluation.
Neuroprotective Effects
Research indicates that compounds similar to [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester have shown neuroprotective effects in vitro. For instance, studies have demonstrated that structural analogs can mitigate neuronal cell death induced by oxidative stress.
Anticancer Activity
A significant area of research focuses on the compound's anticancer properties:
| Study | Cell Lines | Results |
|---|---|---|
| Study 1 | MCF-7, SK-BR-3 | Moderate inhibition of cell growth observed after 72 hours. |
| Study 2 | MDA-MB-231 | Similar inhibition patterns noted; less potent than established drugs like tamoxifen. |
| Study 3 | Non-malignant MCF-10A | No significant growth inhibition compared to malignant cell lines. |
These studies suggest that while [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester has potential as an anticancer agent, further optimization is needed to enhance its efficacy.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the compound's bioavailability and distribution:
- Half-life : Approximately 0.74 hours.
- Tissue Distribution : Good penetration observed in the brain, kidney, and liver.
These parameters are critical for evaluating the therapeutic potential of the compound in clinical settings.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | 85–97% | |
| Tosylation | Tosyl chloride, pyridine, 0°C → RT | 97% | |
| Amide Coupling | EDC, HOBt, DMF, RT | 80–90% |
Q. Optimization Tips :
- Control temperature to minimize racemization during chiral center formation.
- Use anhydrous conditions to prevent Boc group hydrolysis.
Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Basic Research Focus
Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry, Boc group integration, and acetyl/pyrrolidine ring protons .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., exact mass ± 0.001 Da) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of carbamate) and ~1650 cm⁻¹ (amide bond) .
Q. Advanced Consideration :
- Chiral HPLC or Circular Dichroism (CD) to assess enantiomeric excess, critical for maintaining stereochemical integrity .
How can researchers ensure enantiomeric purity during synthesis, and what analytical methods resolve stereochemical ambiguities?
Q. Advanced Research Focus
- Asymmetric Synthesis : Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalysts for epoxidation) to control stereochemistry .
- Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to favor a single enantiomer .
- Analytical Validation :
- Chiral HPLC : Compare retention times with authentic standards.
- X-ray Crystallography : Resolve absolute configuration for ambiguous cases .
Case Study : describes resolving stereochemistry in tert-butyl carbamates using X-ray crystallography, critical for confirming (S)-configuration .
How can molecular docking and dynamics studies predict this compound’s interaction with biological targets (e.g., viral proteases)?
Q. Advanced Research Focus
- Docking Workflow :
- Target Preparation : Use SARS-CoV-2 Mpro (PDB: 6LU7) or similar proteases.
- Ligand Preparation : Optimize 3D structure of the compound using DFT or molecular mechanics.
- Binding Analysis : Glide/SP docking to calculate binding energy (e.g., Glide score: −8.21 kcal/mol) and hydrogen bonds (e.g., with GLN189, HIS164) .
Q. Table 2: Key Docking Parameters (from )
| Parameter | Value/Interaction |
|---|---|
| Glide Score | −8.21 kcal/mol |
| Hydrogen Bonds | GLN189 (1.84 Å), HIS164 (2.04 Å) |
| Hydrophobic Contacts | LEU141, MET165 |
Validation : Perform 100 ns MD simulations to assess complex stability (RMSD < 2 Å) .
How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) during characterization?
Q. Data Contradiction Analysis
- Hypothesis Testing :
- Impurity Identification : Compare MS/MS fragmentation with suspected byproducts (e.g., de-Boc species).
- Solvent Artifacts : Check for residual solvents (e.g., DMF) in ¹H NMR .
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in pyrrolidine or acetyl regions .
- X-ray Diffraction : Confirm crystal structure if ambiguity persists .
Example : reports 97% purity via silica gel chromatography, but residual tosyl groups might require iterative washing .
What computational methods predict the pharmacokinetic properties (ADME) of this compound?
Q. Advanced Research Focus
- ADME Prediction Tools :
- SwissADME : Predict logP (lipophilicity), bioavailability radar, and CYP450 interactions.
- pkCSM : Estimate blood-brain barrier permeability and renal clearance.
- Key Parameters :
Validation : Cross-check with in vitro assays (e.g., Caco-2 cell permeability) .
How can researchers design stability studies to evaluate storage conditions for this compound?
Q. Basic Research Focus
- Stress Testing :
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Hydrolytic Stability : Expose to pH 1–9 buffers; assess Boc group integrity via IR .
- Optimal Storage :
- Temperature : −20°C under argon.
- Form : Lyophilized powder or in anhydrous DMSO .
Reference : recommends >98% purity and inert storage for tert-butyl pyroglutamate derivatives to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
